molecular formula C16H16N2OS B2633866 1-Allyl-3-(4-phenoxyphenyl)thiourea CAS No. 433253-68-0

1-Allyl-3-(4-phenoxyphenyl)thiourea

Cat. No.: B2633866
CAS No.: 433253-68-0
M. Wt: 284.38
InChI Key: IYVOSINKOLNEHE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Allyl-3-(4-phenoxyphenyl)thiourea typically involves the reaction of allyl isothiocyanate with 4-phenoxyaniline under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified through recrystallization or column chromatography .

Chemical Reactions Analysis

1-Allyl-3-(4-phenoxyphenyl)thiourea undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.

Scientific Research Applications

1-Allyl-3-(4-phenoxyphenyl)thiourea has a wide range of scientific research applications:

Mechanism of Action

The primary mechanism of action for 1-Allyl-3-(4-phenoxyphenyl)thiourea involves the inhibition of DNA gyrase, an enzyme essential for the supercoiling and uncoiling of bacterial DNA. By inhibiting this enzyme, the compound disrupts DNA replication and transcription processes, leading to bacterial cell death . This mechanism is particularly effective against Mycobacterium species, which rely heavily on DNA gyrase for their survival and proliferation .

Comparison with Similar Compounds

1-Allyl-3-(4-phenoxyphenyl)thiourea can be compared with other thiourea derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which contributes to its potent antibacterial activity and its ability to inhibit DNA gyrase effectively .

Properties

IUPAC Name

1-(4-phenoxyphenyl)-3-prop-2-enylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2OS/c1-2-12-17-16(20)18-13-8-10-15(11-9-13)19-14-6-4-3-5-7-14/h2-11H,1,12H2,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYVOSINKOLNEHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)NC1=CC=C(C=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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